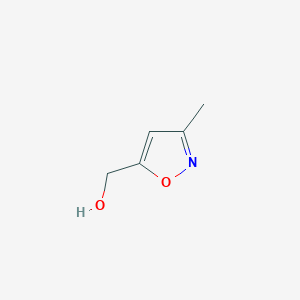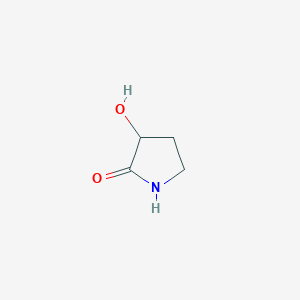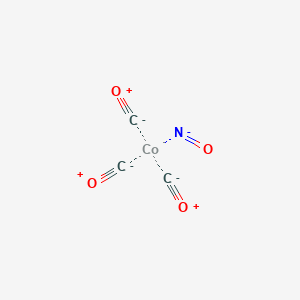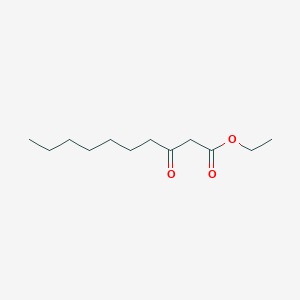
Neodym(III)-2,4-Pentandionat
Übersicht
Beschreibung
Synthesis Analysis
Neodymium(III) complexes can be synthesized using various ligands, including acyldihydrazones of saturated dicarboxylic acids and 3-methyl-1-phenyl-4-formylpyrazol-5-one. These complexes exhibit luminescence in the near-infrared spectral range, characteristic of neodymium ions (Shul’gin et al., 2014).
Molecular Structure Analysis
The molecular structure of neodymium(III) complexes reveals diverse coordination environments. For example, neodymium(III) phosphinidene complexes supported by pentamethylcyclopentadienyl and hydrotris(pyrazolyl)borate ligands show a coordination number of 9 with geometries close to a monocapped square antiprism (Cui, Chen, & Borzov, 2010).
Chemical Reactions and Properties
Neodymium(III) complexes engage in various chemical reactions, including the formation of mixed-ligand complexes and coordination compounds that exhibit unique chemical properties, such as luminescence and magnetic behavior. The coordination compounds of neodymium(III) with acyldihydrazones, for instance, are synthesized and studied for their structure and luminescent properties (Shul’gin et al., 2014).
Physical Properties Analysis
The physical properties of neodymium(III) complexes, such as their thermal and structural characteristics, have been extensively studied. For example, neodymium(III) complexes with tp [hydrotris(pyrazol-1-yl) borate], bipy (2,2′-bipyridine), and phen (1,10-phenanthroline) exhibit specific crystalline structures and thermal behaviors (Singh & Kumar, 2007).
Chemical Properties Analysis
The chemical properties of neodymium(III) complexes, such as their reactivity and stability, are influenced by their molecular structure and the ligands involved. Studies on the stability of these complexes with coumarin derivatives, like acenocoumarol, have shown the formation of compounds with specific compositions and properties (Kostova, Manolov, & Radulova, 2004).
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Neodym(III)-2,4-Pentandionat wird in verschiedenen chemischen Syntheseprozessen verwendet . Es ist ein Teil der Gruppe der Lanthanidsalze und wird bei der Herstellung anderer chemischer Verbindungen verwendet .
Katalyse
Ähnlich wie andere Metallpentandionate kann this compound möglicherweise als Katalysator in verschiedenen organischen Synthesereaktionen eingesetzt werden . Beispielsweise wird Eisen(III)-2,4-Pentandionat als Vorkatalysator und Reagenz in der organischen Chemie verwendet .
Dünnschichtpräparation
This compound kann als Vorläufer für die Herstellung von Dünnschichten verwendet werden . Beispielsweise wird Eisen(III)-2,4-Pentandionat als Vorläufer für hochkristalline (Zn, Fe)Fe2O4-Filme verwendet .
Messungen der magnetischen Eigenschaften
Die Verbindung kann für die Messung der magnetischen Eigenschaften von Filmen verwendet werden . Dies ist besonders nützlich im Bereich der Materialwissenschaften und -technik.
Photoreduzierendes Mittel
This compound kann als Photoreduziermittel verwendet werden . Photoreduzierende Mittel sind Stoffe, die unter Lichteinfluss Elektronen spenden können, was in verschiedenen photochemischen Reaktionen nützlich ist.
Laserkristallstoffe
This compound wird zur Herstellung von Laserkristallstoffen wie neodymdotiertem Yttrium-Aluminium-Granat (auch bekannt als Nd:YAG) verwendet . Diese Stoffe werden in verschiedenen Laseranwendungen eingesetzt, darunter Laserschneiden, -schweißen und -markieren.
Safety and Hazards
Wirkmechanismus
Target of Action
Neodymium(III) 2,4-pentanedionate, also known as Nd(acac)3 , is primarily used as a catalyst in organic synthesis . The primary targets of this compound are the reactant molecules in the chemical reactions it catalyzes.
Action Environment
The action, efficacy, and stability of Neodymium(III) 2,4-pentanedionate can be influenced by various environmental factors. For instance, temperature and pressure can affect the rate at which the catalyzed reactions occur. Additionally, the presence of other substances in the reaction mixture can also impact the catalyst’s effectiveness. It should be stored in a cool and dry place .
Eigenschaften
IUPAC Name |
neodymium(3+);pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Nd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTDRGMPTCCVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223858 | |
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14589-38-9 | |
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14589-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(pentane-2,4-dionato-O,O')neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)





![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)



